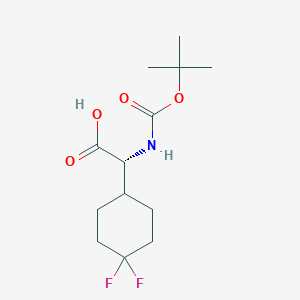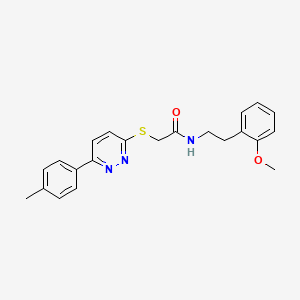![molecular formula C17H18N2O2 B2884664 5-Methyl-5-[(4-methylphenyl)amino]-2-phenylisoxazolidin-3-one CAS No. 371166-48-2](/img/structure/B2884664.png)
5-Methyl-5-[(4-methylphenyl)amino]-2-phenylisoxazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of reactions the compound can undergo .科学的研究の応用
Synthesis and Anticancer Evaluation
Isoxazolidine derivatives have been synthesized and evaluated for their anticancer activity against various carcinoma cell lines, indicating that modifications to the isoxazolidine core can lead to compounds with significant cytotoxic potency. For example, novel isoxazole/pyrazole derivatives have shown high cytotoxic potency against Panc-1 carcinoma cell lines, demonstrating the potential of these compounds in cancer research and therapy (Abu Bakr et al., 2016).
Antimicrobial Activities
Isoxazolidine derivatives have been investigated for their antimicrobial properties. Compounds synthesized from isoxazolidines have shown promising activity against various microorganisms, highlighting their potential as templates for developing new antimicrobial agents. This suggests that modifications on the isoxazolidine structure can lead to compounds with valuable antimicrobial properties (Bektaş et al., 2007).
Organic Synthesis and Chemical Biology
Isoxazolidines are valuable intermediates in organic synthesis and have applications in drug discovery and chemical biology. They are used in stereoselective synthesis processes, demonstrating their utility in constructing complex molecules with specific stereochemistry. The development of methods for the stereoselective synthesis of isoxazolidines highlights their significance in synthetic organic chemistry and their potential in the synthesis of bioactive molecules (Karyakarte et al., 2012).
Antiviral and Cytostatic Evaluation
Isoxazolidine nucleotide analogues have been synthesized and evaluated for their antiviral and cytostatic activities. Although some compounds did not show significant antiviral activity at subtoxic concentrations, their ability to inhibit the proliferation of cancer cells highlights the potential of isoxazolidine derivatives in medicinal chemistry, particularly in the development of cytostatic agents (Kokosza et al., 2013).
作用機序
Safety and Hazards
特性
IUPAC Name |
5-methyl-5-(4-methylanilino)-2-phenyl-1,2-oxazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-8-10-14(11-9-13)18-17(2)12-16(20)19(21-17)15-6-4-3-5-7-15/h3-11,18H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLYUAXPTMVWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2(CC(=O)N(O2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-5-[(4-methylphenyl)amino]-2-phenylisoxazolidin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate](/img/structure/B2884582.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2884583.png)


![3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride](/img/structure/B2884589.png)
![N,N-diethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2884590.png)
![Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2884592.png)
![2-Amino-3-phenyl-1-[4-(2-pyridyl)piperazino]-1-propanone](/img/structure/B2884593.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride](/img/structure/B2884594.png)
![N-(3-(methylthio)phenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2884598.png)
![N-[3-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2884600.png)


![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/no-structure.png)